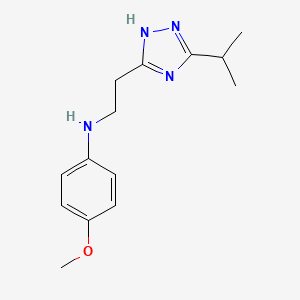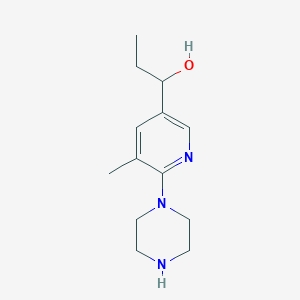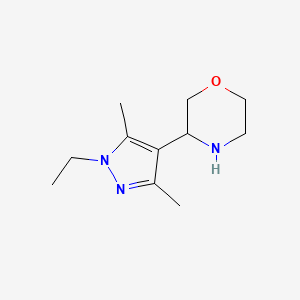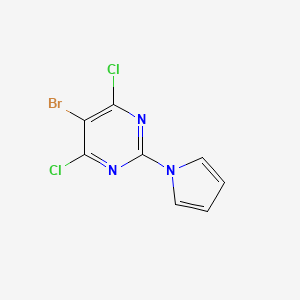
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine typically involves the reaction of 2-isopropoxypyridine with 1-butylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of piperidine derivatives with reduced functional groups.
科学的研究の応用
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Piperidinone derivatives: These compounds share a similar piperidine core structure and are used in similar applications.
2-Amino-4H-pyran-3-carbonitrile derivatives: Known for their pharmacological properties and used in drug development.
Benzimidazoles: Another class of compounds with diverse biological activities and applications in medicine.
Uniqueness
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C17H28N2O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
3-(1-butylpiperidin-2-yl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C17H28N2O/c1-4-5-12-19-13-7-6-10-16(19)15-9-8-11-18-17(15)20-14(2)3/h8-9,11,14,16H,4-7,10,12-13H2,1-3H3 |
InChIキー |
QKJVEGGCSKISCN-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCCCC1C2=C(N=CC=C2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)








